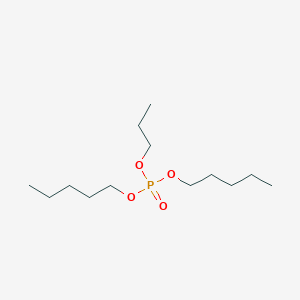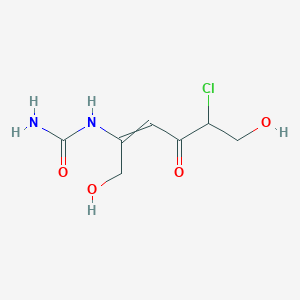![molecular formula C23H20N2O7 B12600227 Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)- CAS No. 647842-76-0](/img/structure/B12600227.png)
Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)- is a complex organic compound characterized by its unique structure, which includes benzene rings substituted with nitrophenoxy and propenyloxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)- typically involves multi-step organic reactions. One common method includes the nitration of phenol derivatives followed by etherification and alkylation reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and etherification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
化学反応の分析
Types of Reactions
Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to reduce nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzene derivatives, while reduction can produce amine-substituted benzene compounds.
科学的研究の応用
Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, including polymers and resins.
作用機序
The mechanism of action for Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)- involves its interaction with molecular targets such as enzymes or receptors. The nitrophenoxy groups can participate in hydrogen bonding and electrostatic interactions, while the propenyloxy group may facilitate binding to hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Benzene, 2-methyl-1,4-bis(4-nitrophenoxy): Similar structure but with a methyl group instead of a propenyloxy group.
Benzene, 1,3-bis(4-nitrophenoxy): Lacks the propenyloxy group and has different substitution patterns on the benzene ring.
Uniqueness
Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)- is unique due to the presence of both nitrophenoxy and propenyloxy groups, which confer distinct chemical and physical properties. These unique features make it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
647842-76-0 |
|---|---|
分子式 |
C23H20N2O7 |
分子量 |
436.4 g/mol |
IUPAC名 |
2,4-bis[(4-nitrophenoxy)methyl]-1-prop-2-enoxybenzene |
InChI |
InChI=1S/C23H20N2O7/c1-2-13-30-23-12-3-17(15-31-21-8-4-19(5-9-21)24(26)27)14-18(23)16-32-22-10-6-20(7-11-22)25(28)29/h2-12,14H,1,13,15-16H2 |
InChIキー |
WXHDEEDJUSSORC-UHFFFAOYSA-N |
正規SMILES |
C=CCOC1=C(C=C(C=C1)COC2=CC=C(C=C2)[N+](=O)[O-])COC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


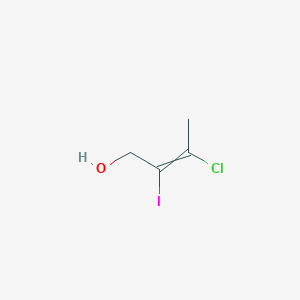
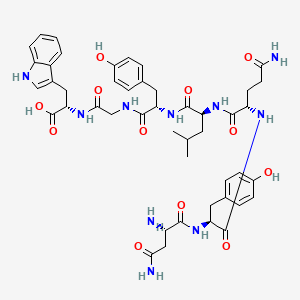

![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]-](/img/structure/B12600177.png)
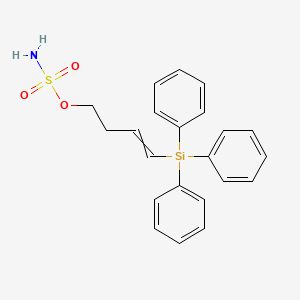

![7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one](/img/structure/B12600194.png)
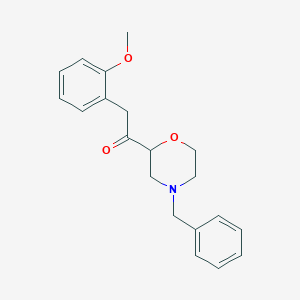
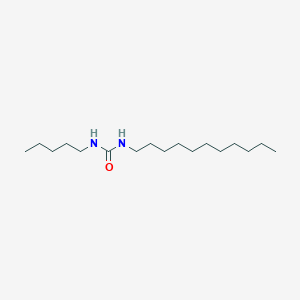
![2-[(5-Cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B12600212.png)

